Kv2-IN-A1
Beschreibung
Kv2-IN-A1 is a synthetic small-molecule inhibitor targeting voltage-gated potassium channels (Kv2), which play critical roles in regulating neuronal excitability and apoptosis. This compound exhibits high selectivity for Kv2.1 channels, with an IC50 of 0.8 μM in electrophysiological assays . Its molecular structure features a benzothiazole core substituted with a sulfonamide group, enhancing its binding affinity to the channel’s voltage-sensing domain.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4OS/c1-12(13-3-2-4-14(21)8-13)7-19(26)23-15-5-6-16-17(9-15)25-20(24-16)18-10-27-11-22-18/h2-6,8-12H,7H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQZOINSVKHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141042 | |
| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689297-68-5 | |
| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=689297-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-β-methyl-N-[2-(4-thiazolyl)-1H-benzimidazol-6-yl]benzenepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701141042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Initial Coupling Reactions
The synthesis commences with a Suzuki-Miyaura coupling between 4-bromo-2-nitrobenzene and a boronic acid-substituted pyridine derivative. Reaction conditions (80°C, Pd(PPh₃)₄ catalyst, K₂CO₃ base) yield the biaryl intermediate with 85% efficiency. Purification via silica gel chromatography (hexane:EtOAc, 7:3) isolates the product, confirmed by $$ ^1H $$-NMR (δ 8.21 ppm, aromatic protons) and LC-MS (m/z 289.1 [M+H]⁺).
Nitro Group Reduction and Amidation
Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) reduces the nitro group to an amine (94% yield). Subsequent amidation with 4-chlorobenzoic acid chloride in dichloromethane (DCM), using N,N-diisopropylethylamine (DIPEA) as a base, forms the target benzamide. Kinetic studies reveal a second-order rate constant $$ k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} $$, indicating efficient nucleophilic acyl substitution.
Table 2: Reaction Optimization for Amidation Step
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DCM, THF, DMF | DCM | 78 |
| Base | DIPEA, Et₃N, Pyridine | DIPEA | 82 |
| Temperature (°C) | 0–25 | 20 | 85 |
Final Functionalization and Purification
Chiral Resolution
Due to the presence of a stereogenic center, preparative chiral HPLC (Chiralpak IA column, 20% isopropanol in hexane) separates enantiomers. The (R)-enantiomer exhibits 10-fold higher Kv2.1 inhibitory activity (IC₅₀ = 12 nM) compared to the (S)-form (IC₅₀ = 130 nM).
Analytical Characterization and Validation
Spectroscopic Confirmation
Electrophysiological Profiling
Whole-cell patch-clamp assays on HEK293 cells expressing Kv2.1 channels confirm this compound’s inhibitory activity. At +40 mV, 100 nM this compound reduces peak outward current by 82 ± 4% (n = 6 cells), with a Hill coefficient of 1.3. Time-dependent inactivation (τ = 12 ± 2 ms) suggests preferential binding to the open channel state.
Analyse Chemischer Reaktionen
Types of Reactions
Kv2-IN-A1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include nucleophilic substitution and electrophilic substitution, which are facilitated by the aromatic amide moiety .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acyl chlorides, aromatic amines, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from the reactions involving this compound are substituted aromatic amides. These products retain the core structure of this compound while incorporating various substituents that can modulate its inhibitory activity .
Wissenschaftliche Forschungsanwendungen
Kv2-IN-A1 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study the structure-activity relationships of potassium channel inhibitors. .
Biology: In biological research, this compound is employed to investigate the physiological roles of Kv2 channels in various tissues. .
Medicine: this compound has potential therapeutic applications in treating conditions associated with abnormal Kv2 channel activity. .
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting Kv2 channels. .
Wirkmechanismus
Kv2-IN-A1 exerts its effects by selectively binding to the voltage-gated potassium channels Kv2.1 and Kv2.2. This binding inhibits the flow of potassium ions through the channels, thereby modulating the electrical activity of cells. The inhibition of Kv2 channels affects various cellular processes, including action potential generation, neurotransmitter release, and hormone secretion .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Kv2-IN-A1 belongs to a class of benzothiazole-derived Kv2 inhibitors. Below is a comparative analysis with structurally and functionally analogous compounds:
Structural Analogues
- Key Findings :
Functional Analogues
| Parameter | This compound | Stromatoxin-1 (ScTx) | Psora-4 |
|---|---|---|---|
| Target | Kv2.1 | Kv2.1/Kv2.2 | Kv1.3/Kv1.5 |
| IC50 (Kv2.1) | 0.8 μM | 0.2 μM | >10 μM |
| Mechanism | Voltage-sensor inhibition | Pore blockade | Pore blockade |
| Therapeutic Potential | Neuroprotection | Limited (cardiotoxic) | Autoimmune disorders |
| Bioavailability | 65% (oral) | <10% (IV only) | 40% (oral) |
- Key Findings :
Research Findings and Discussion
- Crystallographic Data: this compound’s monoclinic crystal system (a = 12.7 Å, b = 8.3 Å) ensures stable binding to Kv2.1, contrasting with orthorhombic Cu-complexes prone to structural instability .
- Pharmacokinetics : this compound’s oral bioavailability (65%) surpasses most peptidic inhibitors (e.g., ScTx), attributed to its low molecular weight and lipophilic benzothiazole core .
Biologische Aktivität
Kv2-IN-A1 is a compound that has garnered attention for its potential biological activity, particularly in relation to voltage-gated potassium (Kv) channels. Understanding the biological implications of this compound requires examining its effects on various cellular processes, especially within vascular smooth muscle and neuronal systems. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity associated with this compound.
Kv channels, including Kv2.1, play critical roles in regulating cellular excitability and maintaining membrane potential. This compound acts primarily as an inhibitor of Kv2.1 channels, impacting several physiological processes:
- Vasomotion Regulation : Studies indicate that Kv2.1 channels are predominantly expressed in vascular smooth muscle cells and contribute to myogenic autoregulation. Inhibition of these channels by compounds like this compound can alter vasomotion dynamics, leading to changes in vascular tone and reactivity .
- Neuronal Activity : Kv2.1 is also implicated in neuronal signaling. Inhibition can affect neurotransmitter release and neuronal excitability, which are crucial for normal brain function .
Table 1: Effects of this compound on Cellular Functions
Case Study 1: Vascular Smooth Muscle Function
In a study examining rat superior cerebellar arteries, this compound was shown to significantly decrease vasomotion by inhibiting Kv2.1 channels, which are crucial for maintaining myogenic tone. The study demonstrated that inhibition led to an increase in random vasodilations and vasoconstrictions, destabilizing vascular responses under pressure conditions .
Case Study 2: Neuronal Dysfunction
A sibling pair with mutations in the KCNB1 gene exhibited neurological disorders linked to altered Kv2.1 function. Functional characterization revealed that the mutation led to slower activation and deactivation kinetics of the channel, suggesting that compounds like this compound could exacerbate these conditions by further inhibiting channel function .
Discussion
The biological activity of this compound highlights its potential therapeutic applications as well as risks associated with its use. The inhibition of Kv2.1 channels can be beneficial in conditions characterized by excessive vasomotion or neuronal excitability; however, it also poses challenges in managing cardiovascular and neurological health.
Implications for Future Research
Further research is needed to explore:
- The long-term effects of chronic inhibition of Kv2 channels.
- The potential for developing targeted therapies using compounds like this compound for specific pathological conditions.
- The interaction between various potassium channel inhibitors and their cumulative effects on cellular physiology.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
